Carbapenems are a class of β-lactam antibiotics characterized by their broad-spectrum antibacterial activity and stability against β-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. The core structure of carbapenems is a 4:5 fused ring lactam, which is derived from penicillins but features a double bond between carbon atoms 2 and 3 and a substitution of carbon for sulfur at position 1. This unique structure significantly enhances their efficacy against various bacterial infections, including those caused by resistant strains. Notable examples of carbapenems include thienamycin, meropenem, ertapenem, and doripenem .
Carbapenems were first discovered in the late 1970s, with thienamycin being the first representative identified. They are classified as broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria. Carbapenems are often reserved for treating severe or high-risk infections due to their potency and the potential for resistance development .
The synthesis of carbapenems has evolved significantly since their discovery. Early methods relied on fermentation processes, which were often inefficient. Modern synthetic approaches utilize various chemical strategies to enhance yield and stereoselectivity.
The molecular structure of carbapenems includes a bicyclic lactam core with specific stereochemistry that is crucial for their biological activity.
Carbapenems undergo various chemical reactions that are critical for their synthesis and degradation.
Carbapenems exert their antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
Carbapenems possess distinct physical and chemical properties that influence their therapeutic use.
Carbapenems are primarily used in clinical settings as broad-spectrum antibiotics.
The carbapenem era began in 1976 when researchers at Merck & Co. isolated thienamycin from fermentation broths of Streptomyces cattleya, a soil-dwelling bacterium identified during a screening program for peptidoglycan synthesis inhibitors [1] [4]. This discovery, first presented at the 16th Interscience Conference on Antimicrobial Agents and Chemotherapy, marked a watershed moment in antibiotic research. Thienamycin possessed a unique carbapenem core characterized by a carbon atom replacing sulfur at position 1 (compared to penicillins) and a distinctive (5R)-carbapenem-3-carboxylic acid structure with a C-6 (R)-hydroxyethyl side chain [1] [8]. The compound demonstrated unprecedented broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Bacteroides fragilis [1]. Crucially, its relative resistance to hydrolysis by prevalent β-lactamases distinguished it from other β-lactam antibiotics and underpinned its "antibiotic of last resort" potential [1] [7]. However, significant chemical instability hindered its clinical development. Thienamycin readily underwent dimerization in aqueous solutions due to nucleophilic attack by its own C-3 primary amine group on the β-lactam carbonyl and was susceptible to degradation under mildly basic conditions (pH >8.0) [1] [8].
Table 1: Key Characteristics of Thienamycin, the Prototypical Carbapenem
Property | Description | Significance |
---|---|---|
Discovery Source | Streptomyces cattleya culture broths | First identified carbapenem-producing microorganism [1] [4] |
Year of Discovery | 1976 | Reported at the 16th ICAAC meeting [1] |
Core Structure | (5R)-Carbapenem-3-carboxylic acid; Carbon at C1, trans C5-C6 configuration, (R)-hydroxyethyl group at C6 | Defined the carbapenem scaffold; crucial for β-lactamase resistance [1] [4] [8] |
Antimicrobial Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa | Surpassed contemporary β-lactams; designated "last-resort" agent [1] [7] |
Major Limitation | Chemical instability in aqueous solution and solid state; Susceptible to renal dehydropeptidase-I (DHP-1) | Prevented direct clinical use; necessitated structural optimization [1] [8] |
Overcoming thienamycin's inherent instability and susceptibility to mammalian enzymes became the primary focus of medicinal chemists. Two major vulnerabilities required addressing: chemical degradation via the C-3 amine and metabolic inactivation by renal dehydropeptidase-I (DHP-1) [1] [8]. The first successful strategy targeted the nucleophilic primary amine at C-3. Researchers employed non-classical bioisosterism, replacing the amine with an N-formimidoyl group (RNHCH=NH) to create imipenem (formerly MK0787, N-formimidoyl thienamycin) [1] [8]. The amidine group, being more basic, predominantly exists protonated at physiological pH, effectively eliminating its nucleophilic character and preventing self-degradation and dimerization [8]. Imipenem retained the potent antibacterial profile of thienamycin but was sufficiently stable for clinical development [1].
The second critical vulnerability was hydrolysis by renal DHP-1, leading to nephrotoxic metabolites and reduced urinary recovery. Early solutions involved co-administration with specific inhibitors. Cilastatin, a synthetic DHP-1 inhibitor, was co-formulated with imipenem in a 1:1 ratio, protecting it from renal metabolism and preventing nephrotoxicity [1] [8]. Similarly, panipenem, another early thienamycin derivative developed in Japan, required co-administration with betamipron, a renal protective agent blocking both DHP-1 and organic anion transporters to reduce nephrotoxicity [1] [8].
A more elegant solution emerged with the strategic introduction of a 1β-methyl group at the C-1 position. This modification, exemplified by meropenem, created steric hindrance that impeded access of the DHP-1 enzyme to the β-lactam ring, conferring intrinsic metabolic stability without requiring co-administration of inhibitors [1] [7] [8]. This 1β-methyl group became a hallmark feature of subsequent carbapenems like doripenem, ertapenem, and biapenem. Further optimization explored modifications at the C-2 side chain, leading to derivatives with altered spectra of activity and pharmacokinetic profiles. For instance, introducing substituted pyrrolidine rings (e.g., meropenem's 2-thiopyrrolidinyl moiety) enhanced stability and potency against specific pathogens [1] [7].
Table 2: Key Structural Optimizations in Early Carbapenem Derivatives
Derivative | Structural Modification | Rationale/Purpose | Overcame Limitation |
---|---|---|---|
Imipenem | N-formimidoyl group at C-3 (replacing primary amine) | Eliminate nucleophilicity of C-3 amine to prevent self-degradation and dimerization [1] [8] | Chemical instability |
Cilastatin | Co-administered with Imipenem (1:1) | Specific, reversible inhibition of renal Dehydropeptidase-I (DHP-1) [1] [8] | Renal metabolism & nephrotoxicity |
Panipenem | Structural derivative of thienamycin | Improved stability vs. thienamycin [1] | Chemical instability |
Betamipron | Co-administered with Panipenem | Renal protective agent (blocks DHP-1 & organic anion transport) [1] [8] | Renal metabolism & nephrotoxicity |
Meropenem | 1β-Methyl group at C-1 | Steric hindrance preventing DHP-1 access to β-lactam ring [1] [7] [8] | Renal metabolism (intrinsic stability) |
The clinical introduction of imipenem/cilastatin in 1985 established carbapenems as critical broad-spectrum agents. Subsequent development focused on enhancing stability, spectrum, potency, and dosing convenience:
Meropenem (Approved 1996): The introduction of the 1β-methyl group marked a significant advancement. Meropenem exhibited intrinsic stability to DHP-1, eliminating the need for cilastatin co-administration [7] [8]. While slightly less potent than imipenem against some Gram-positive organisms, it demonstrated superior activity against Gram-negative pathogens, including Pseudomonas aeruginosa [7] [10]. Its favorable safety profile, particularly a lower seizure potential compared to imipenem, allowed its use in treating bacterial meningitis [7] [10]. Meropenem typically requires administration three times daily.
Ertapenem (Approved 2001): Distinguished by its meta-substituted benzoic acid group at the C-2 position, ertapenem exhibits significantly prolonged plasma half-life (~4 hours) compared to imipenem or meropenem (~1 hour) [7] [8] [10]. This results from its high degree of plasma protein binding (>90%), enabling convenient once-daily dosing [7] [8]. However, its spectrum lacks useful activity against P. aeruginosa and Acinetobacter species, making it more suitable for community-acquired or polymicrobial infections like intra-abdominal infections [7] [10].
Doripenem (Approved 2007): Developed as a broad-spectrum carbapenem with stability similar to meropenem (1β-methyl group) and a C-2 side chain featuring a sulfamoylaminomethyl-pyrrolidinyl group [7] [10]. Doripenem is noted for its potent activity against P. aeruginosa, often exhibiting lower MICs than imipenem or meropenem [7] [10]. Its chemical stability in solution facilitates administration via prolonged infusions, potentially optimizing its pharmacodynamic profile. It possesses a lower seizure potential than earlier carbapenems [7].
Biapenem & Panipenem (Approved Japan 2001 & 1993): Biapenem, another 1β-methyl carbapenem, features a unique bicyclic pyrazolotriazolium thioether substituent at C-2 [8] [10]. This structure is associated with enhanced stability against some metallo-β-lactamases (MBLs) and a potentially reduced propensity to inhibit GABA receptors (lower seizure risk) [8]. Panipenem, an earlier derivative co-administered with betamipron, found primary use in Japan [1] [8].
Tebipenem Pivoxil (Approved Japan 2015): Representing a breakthrough in delivery, tebipenem pivoxil is an orally bioavailable pivaloyloxymethyl ester prodrug of tebipenem [7] [8] [10]. Hydrolysis by esterases in the intestinal wall releases the active carbapenem, tebipenem. While its spectrum is primarily focused on community-acquired pathogens (lacking activity against P. aeruginosa and MRSA), it provides a valuable oral option for treating resistant respiratory and urinary tract infections [7] [10].
Table 3: Evolution of Clinically Significant Carbapenem Analogues
Carbapenem | Approval/Introduction | Key Structural Features | Spectrum & Stability Advancements |
---|---|---|---|
Imipenem | 1985 (US) | N-formimidoyl group (C-3); Requires co-administered Cilastatin | First clinically used carbapenem; Broad spectrum (Gram+, Gram-, anaerobes); Susceptible to DHP-1 [1] [8] |
Meropenem | 1996 (US) | 1β-Methyl group (C-1); Thiopyrrolidine (C-2) | Intrinsic DHP-1 stability; Enhanced Gram-negative (esp. P. aeruginosa) activity; Lower seizure risk; Meningitis indication [7] [8] [10] |
Ertapenem | 2001 (US) | 1β-Methyl group; meta-Benzoic acid group (C-2) | Long half-life (once-daily dosing); Good for community infections; Lacks anti-pseudomonal activity [7] [8] [10] |
Doripenem | 2007 (US) | 1β-Methyl group; Sulfamoylaminomethyl-pyrrolidinyl (C-2) | Potent anti-pseudomonal activity; Suitable for prolonged infusion; Low seizure risk [7] [10] |
Biapenem | 2001 (Japan) | 1β-Methyl group; Bicyclic pyrazolotriazolium thioether (C-2) | Enhanced stability vs. some MBLs; Lower GABA binding (reduced seizure potential) [8] [10] |
Tebipenem Pivoxil | 2009/2015 (Japan) | Oral prodrug (Pivaloyloxymethyl ester); Active Tebipenem has 1β-methyl & tetrahydrofuran | First oral carbapenem; Effective vs. drug-resistant S. pneumoniae & Enterobacteriaceae; Community focus [7] [8] [10] |
The discovery and early production of naturally derived carbapenems are intrinsically linked to the genus Streptomyces. These Gram-positive, filamentous soil bacteria are prolific producers of secondary metabolites, including the majority of known natural β-lactam antibiotics [6] [9]. Beyond S. cattleya (thienamycin producer), several other Streptomyces species were identified as sources of distinct carbapenem compounds, often referred to as "complex carbapenems" due to their elaborated C-2 and/or C-6 side chains compared to the simple carbapenem core produced by Gram-negative bacteria like Pectobacterium carotovorum [6].
cmm
cluster) distinct from the thienamycin (thn
) cluster in S. cattleya [6].Biosynthesis in Streptomyces involves significantly more enzymatic steps than the simple three-enzyme pathway in P. carotovorum. Core steps include:
The diversity of carbapenem structures produced by different Streptomyces strains directly correlates with variations in their biosynthetic gene clusters, particularly the genes encoding enzymes for side chain assembly and modification [6].
Table 4: Streptomyces Species and Their Carbapenem Contributions
Streptomyces Species | Carbapenem(s) Produced | Key Structural Features | Biosynthetic Insights (Gene Cluster/Key Enzymes) |
---|---|---|---|
S. cattleya | Thienamycin | C-6 (R)-hydroxyethyl; C-2 cysteaminyl; C-3 primary amine | thn cluster; ThnE (CMP synthase), ThnM (Carbapenam synthase), ThnP (CarC homologue), ThnK (rSAM methyltransferase for C-6 chain), ThnR,H,T,F,G (C-2 side chain) [1] [6] |
S. olivaceus | Olivanic acids (e.g., MM 13902, MM 17880) | Often C-6 sulfated/sulfamoylated hydroxyethyl; Varied C-2 chains | Early complex carbapenems; Instability & poor penetration limited development [1] [6] |
S. argenteolus (ATCC 11009) | MM 4550 (Olivanic acid) | C-6 sulfated hydroxyethyl; Pantetheine-derived C-2 chain | cmm cluster; CmmSu (sulfotransferase), CmmPah (putative amidase), Cmm17 (putative epimerase), CmmI & Cmm22/23 (regulators) [6] |
S. tokunonensis / S. argenteolus (ATCC 31589) | Asparenomycins (e.g., Asparenomycin C) | C-6 alkylidene chain (e.g., =CH-CH3); Pantetheine-derived C-2 chain | TokK (rSAM methyltransferase capable of sequential methylations forming C-6 alkylidene) [6] |
S. flavogriseus | (Silent cluster) | Presumed complex carbapenem | Genomic evidence of a biosynthetic gene cluster not expressed under standard lab conditions [6] |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7